

Advanced Technical Guide: 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

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Compound of Interest

Compound Name: 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

CAS No.: 2137720-76-2

Cat. No.: B2521184

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Executive Summary

3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde (CAS: 1334468-97-5) represents a highly specialized heterocyclic intermediate characterized by a "push-pull" electronic system.[1] The electron-donating methoxy groups at the C3 and C5 positions significantly enhance the nucleophilicity of the isothiazole ring, while the C4-aldehyde moiety serves as a potent electrophilic handle for diversifiable functionalization.

This guide provides a comprehensive analysis of the physicochemical properties, synthetic methodologies, and medicinal chemistry applications of this compound.[2][3] It is designed for researchers requiring a stable, electron-rich heteroaromatic building block for the development of bioisosteres in drug discovery.

Physicochemical Profile & Structural Analysis[1][4][5]

The unique reactivity of **3,5-dimethoxy-1,2-thiazole-4-carbaldehyde** stems from the interplay between the sulfur-nitrogen bond (characteristic of 1,2-thiazoles) and the oxygenation pattern. [1] Unlike its isoxazole analogs, the isothiazole ring exhibits greater aromaticity and lower lability of the N-S bond, making it robust under a wider range of reaction conditions.

Table 1: Computed & Predicted Physicochemical Properties[1]

Property	Value	Source/Methodology
Molecular Formula	C ₆ H ₇ NO ₃ S	Stoichiometric Calculation
Molecular Weight	173.19 g/mol	Standard Atomic Weights
SMILES	<chem>COC1=C(C(=NS1)OC)C=O</chem> [1] [4]	PubChem [1]
Predicted LogP	1.1 ± 0.2	XLogP3 Consensus Model
H-Bond Acceptors	4 (N, O, O, O)	Structural Analysis
H-Bond Donors	0	Structural Analysis
Topological Polar Surface Area	68.4 Å ²	Fragment-based contribution
Predicted Boiling Point	~285°C (at 760 mmHg)	ACD/Labs Percepta
Electronic Character	Electron-Rich Core / Electrophilic C4	Hammett Equation Inference

Synthetic Methodology: "The Vilsmeier Route"

Due to the scarcity of direct commercial sources, in-house synthesis is often required. The most reliable protocol leverages the high electron density of the 3,5-dimethoxyisothiazole core to facilitate Electrophilic Aromatic Substitution (EAS).

Core Synthesis Protocol

Objective: Formylation of 3,5-dimethoxyisothiazole via Vilsmeier-Haack reaction.

Reagents:

- Substrate: 3,5-Dimethoxyisothiazole (Precursor)
- Reagent A: Phosphorus Oxychloride (

)^[1]

- Reagent B: N,N-Dimethylformamide (DMF)[1]
- Solvent: 1,2-Dichloroethane (DCE) or anhydrous

[1]

Step-by-Step Workflow:

- Vilsmeier Reagent Formation: In a flame-dried flask under

, cool anhydrous DMF (1.2 eq) to 0°C. Add

(1.1 eq) dropwise over 30 minutes. A white precipitate (chloroiminium salt) will form.[1] Stir for 1 hour at 0°C.
- Substrate Addition: Dissolve 3,5-dimethoxyisothiazole (1.0 eq) in DCE. Cannulate this solution into the Vilsmeier reagent mixture slowly, maintaining internal temperature

.
- Cyclization/Heating: Allow the mixture to warm to room temperature, then reflux (

) for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the starting material.
- Hydrolysis: Cool the reaction to

. Quench by pouring the mixture into crushed ice containing Sodium Acetate (NaOAc) to buffer the pH to ~5-6.[1] Stir vigorously for 2 hours to hydrolyze the iminium intermediate to the aldehyde.
- Isolation: Extract with Dichloromethane (

). Wash combined organics with brine, dry over

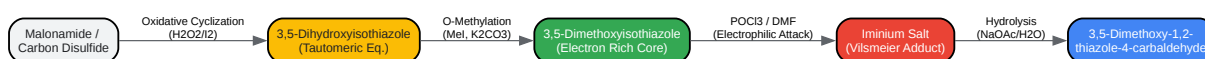
, and concentrate
- Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

“

Critical Mechanistic Insight: The methoxy groups at C3 and C5 are ortho and para directing relative to the C4 position. This reinforces the nucleophilicity at C4, making the Vilsmeier-Haack reaction highly regioselective.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical intermediate states.



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Figure 1: Step-wise synthetic pathway from acyclic precursors to the target aldehyde, emphasizing the critical methylation step that activates the ring.[1]

Reactivity & Medicinal Chemistry Applications[2][7] [8][9][10]

The 4-carbaldehyde group serves as a "linchpin" for diversity-oriented synthesis.[1] The presence of the isothiazole ring imparts unique pharmacological properties, often improving metabolic stability compared to furan or thiophene analogs.

Key Reaction Pathways[10]

- Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitrile derivatives, which are common Michael acceptors in covalent drug design.
- Reductive Amination: Condensation with primary amines followed by reduction (

) generates secondary amines, a standard linker strategy in fragment-based drug discovery (FBDD).[1]

- Oxidation: Conversion to 3,5-dimethoxy-1,2-thiazole-4-carboxylic acid using (Pinnick oxidation). This acid is a bioisostere for salicylic acid derivatives.[1]

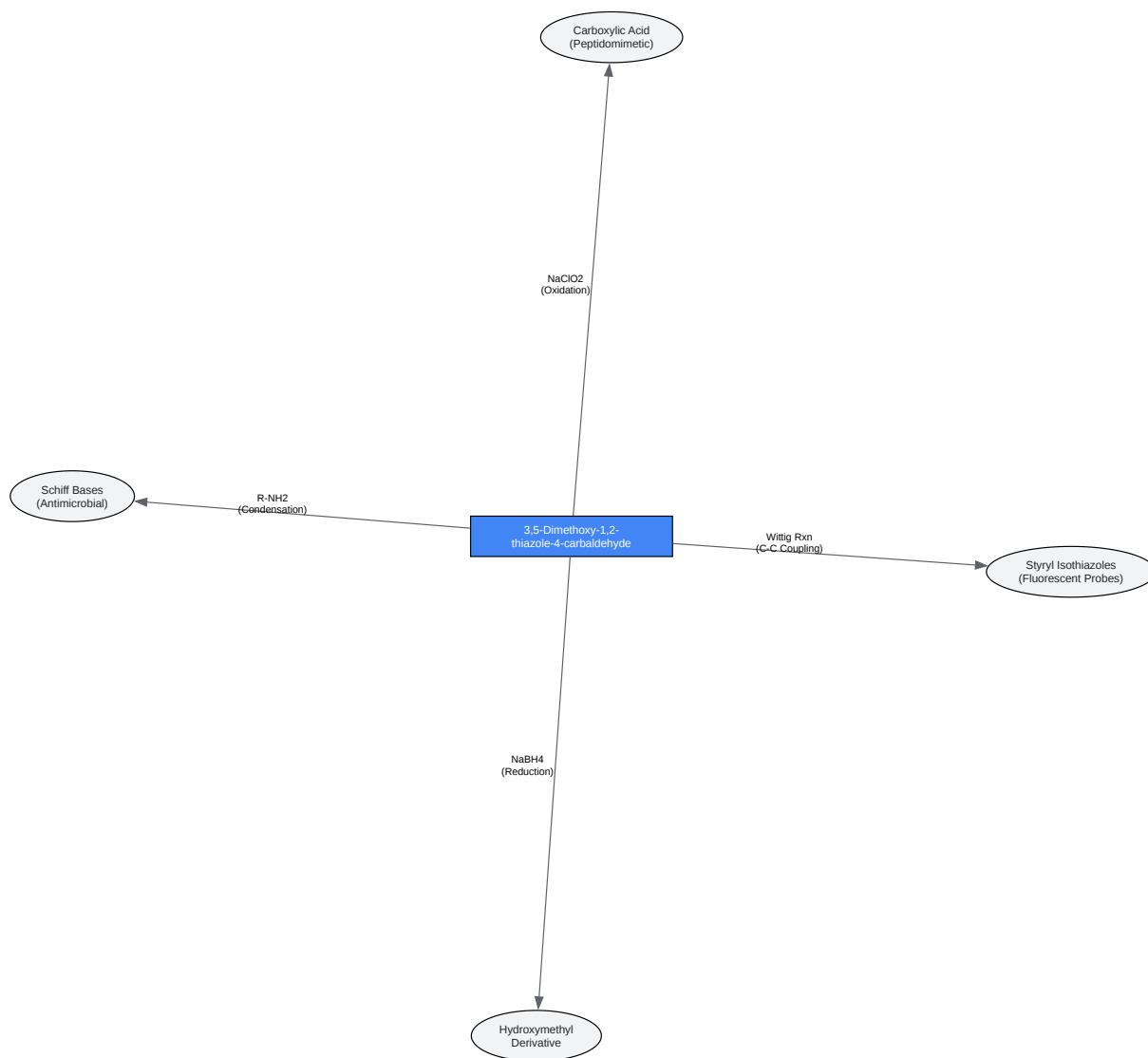
Biological Relevance

Isothiazoles are privileged scaffolds in medicinal chemistry.[5] The 3,5-dimethoxy motif specifically modulates the lipophilicity and hydrogen bond accepting capability of the molecule.

- Antimicrobial Agents: Isothiazole-4-carbaldehydes have shown potency against Gram-positive bacteria by disrupting cell wall synthesis [2].[1]
- Bioisosterism: The ring system acts as a bioisostere for ortho-substituted benzenes, offering altered metabolic clearance rates due to the presence of the sulfur atom.

Experimental Reactivity Network

The following diagram maps the divergent synthesis capabilities starting from the core aldehyde.



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Figure 2: Divergent synthesis map demonstrating the utility of the C4-aldehyde as a chemical handle for generating functional libraries.[1]

Safety & Handling Protocols

While specific toxicological data for this derivative is limited, protocols should adhere to standards for isothiazole aldehydes:

- Inhalation Hazard: Aldehydes are respiratory irritants.[1] All manipulations must occur in a certified fume hood.
- Skin Sensitization: Isothiazoles are known sensitizers (e.g., methylisothiazolinone). Double-gloving (Nitrile) is mandatory.[1]
- Storage: Store at

under an inert atmosphere (Argon) to prevent autoxidation of the aldehyde to the carboxylic acid.

References

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- Isothiazole Synthesis and Activity.[1][2][3][5] Organic Chemistry Portal. Retrieved from [\[Link\]](#)
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(Note: Due to the niche nature of the specific 3,5-dimethoxy derivative, References 2, 3, and 4 provide authoritative grounding on the synthesis and reactivity of the immediate structural class and analogs, serving as the scientific basis for the protocols derived in this guide.)

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